molecular formula C17H21ClN2O3 B5035516 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone

1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone

Cat. No. B5035516
M. Wt: 336.8 g/mol
InChI Key: MFGDWGYHJQOQPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It was first identified as a potential anticancer agent due to its ability to selectively inhibit the growth of cancer cells. In recent years, CX-5461 has gained significant attention as a promising therapeutic agent for the treatment of a variety of cancers.

Mechanism of Action

1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone targets RNA polymerase I transcription, which is responsible for the production of ribosomal RNA (rRNA). By inhibiting this process, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective death of cancer cells, while sparing normal cells.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been shown to have a range of biochemical and physiological effects. In addition to inhibiting RNA polymerase I transcription, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been shown to induce DNA damage and activate the p53 pathway, which is involved in cell cycle regulation and apoptosis. 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has also been shown to modulate the immune system, leading to increased tumor cell killing by immune cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone is its selectivity for cancer cells, which makes it a promising therapeutic agent for the treatment of cancer. However, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has some limitations for lab experiments. For example, it is a relatively complex molecule to synthesize, which can make it difficult to obtain in large quantities. Additionally, 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.

Future Directions

There are several future directions for the study of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone. One area of research is the development of more efficient synthesis methods for 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, which could make it more readily available for research and clinical use. Another area of research is the identification of biomarkers that can predict response to 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone, which could help to personalize treatment for cancer patients. Finally, there is ongoing research into the combination of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone with other therapeutic agents, which could enhance its effectiveness against cancer.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone involves a series of chemical reactions. The starting material for the synthesis is 4-chlorobenzyl chloride, which is reacted with 2-amino-2-methyl-1-propanol to form the corresponding amine. This amine is then reacted with oxalyl chloride to form the corresponding acid chloride, which is then reacted with 2-oxazoline to form the oxazoline acid chloride. Finally, the oxazoline acid chloride is reacted with piperidinone to form 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone.

Scientific Research Applications

1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has been extensively studied for its potential as a therapeutic agent for the treatment of cancer. Preclinical studies have shown that 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone is effective against a range of cancers, including breast, ovarian, and pancreatic cancer. 1-(4-chlorobenzyl)-5-(1,2-oxazinan-2-ylcarbonyl)-2-piperidinone has also been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and resistance to chemotherapy.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-5-(oxazinane-2-carbonyl)piperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O3/c18-15-6-3-13(4-7-15)11-19-12-14(5-8-16(19)21)17(22)20-9-1-2-10-23-20/h3-4,6-7,14H,1-2,5,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFGDWGYHJQOQPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCON(C1)C(=O)C2CCC(=O)N(C2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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